Cas no 99798-72-8 (1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate)
![1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate structure](https://pt.kuujia.com/scimg/cas/99798-72-8x500.png)
99798-72-8 structure
Nome do Produto:1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate
N.o CAS:99798-72-8
MF:C24H38O5
MW:406.55552816391
CID:1992767
1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate
- 1H-Cyclopropa[3,4]cycloocta[1,2-c]furan-5-ol, 4-[(1R)-1,5-dimethyl-4-hexenyl]-3,4,5,6,7,7a,8,8a-octahydro-1,3-dimethoxy-7-methyl-, acetate, (1S,3R,4S,5R,7R,7aS,8aS)- (9CI)
-
- Inchi: 1S/C24H38O5/c1-13(2)9-8-10-14(3)20-19(28-16(5)25)11-15(4)17-12-18(17)21-22(20)24(27-7)29-23(21)26-6/h9,14-15,17-20,23-24H,8,10-12H2,1-7H3/t14-,15-,17+,18+,19-,20-,23+,24-/m1/s1
- Chave InChI: FIIDPPXHLGJPTN-DVXFTLTISA-N
- SMILES: O1[C@H](OC)C2[C@@]3([H])C[C@@]3([H])[C@H](C)C[C@@H](OC(=O)C)[C@@H]([C@H](C)CC/C=C(/C)\C)C=2[C@@H]1OC
Propriedades Computadas
- Massa Exacta: 406.272
- Massa monoisotópica: 406.272
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 8
- Complexidade: 662
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 54A^2
Propriedades Experimentais
- Densidade: 1.07
- Ponto de ebulição: 486.7°C at 760 mmHg
- Ponto de Flash: 206.8°C
- Índice de Refracção: 1.509
1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate Literatura Relacionada
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
99798-72-8 (1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate) Produtos relacionados
- 1895601-12-3(5-(ethylsulfanyl)methyl-1,2-oxazol-3-amine)
- 853788-98-4(1-Benzyl-5-bromo-1H-benzo[d]imidazole)
- 52235-17-3(Z-D-LEU-ONP)
- 1403813-32-0(N-Methyl-N-(oxetan-3-yl)azetidin-3-amine)
- 1806521-85-6(6-Cyano-2-mercaptobenzo[d]oxazole)
- 2138096-35-0(2-(Methoxymethyl)-1-(4-nitrobenzenesulfonyl)piperazine)
- 2172140-23-5(2-(1-{(tert-butoxy)carbonylamino}-2,3-dimethylcyclobutyl)acetic acid)
- 100383-13-9(2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 392702-77-1(methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate)
- 1248047-02-0(1-(2,3-difluorophenyl)-2-methylpropan-2-amine)
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
